(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid

Descripción

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

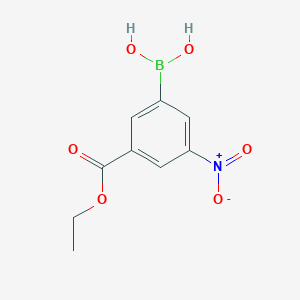

The IUPAC name of the compound is (3-ethoxycarbonyl-5-nitrophenyl)boronic acid , derived from the substituents on the phenyl ring and the boronic acid functional group. The ethoxycarbonyl group (–O–CO–OCH₂CH₃) occupies the meta position (C3), while the nitro group (–NO₂) is attached at the para position (C5) relative to the boronic acid moiety (–B(OH)₂) at C1. The systematic identification includes the following:

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₀BNO₆ |

| Molecular weight | 238.99 g/mol |

| CAS number | 850568-37-5 |

| SMILES | B(C1=CC(=CC(=C1)N+[O-])C(=O)OCC)(O)O |

| InChIKey | JTIBFRZYCUDXOK-UHFFFAOYSA-N |

The compound is also referred to as 3-(ethoxycarbonyl)-5-nitrophenylboronic acid and 3-ETHOXYCARBONYL-5-NITROPHENYLBORONIC ACID in commercial and chemical databases.

Molecular Architecture: Boronic Acid Functional Group Analysis

The core structure consists of a phenyl ring substituted with three key functional groups:

- Boronic acid (–B(OH)₂): A Lewis-acidic group capable of forming covalent bonds with nucleophiles, enabling participation in cross-coupling reactions.

- Ethoxycarbonyl (–O–CO–OCH₂CH₃): An electron-withdrawing ester group that stabilizes the adjacent boronic acid through resonance and inductive effects.

- Nitro group (–NO₂): A strongly electron-withdrawing substituent that further deactivates the aromatic ring, influencing reactivity in nucleophilic aromatic substitution and catalytic cycles.

The spatial arrangement of substituents ensures steric and electronic control over the boronic acid’s reactivity. The nitro group at C5 and ethoxycarbonyl at C3 create a meta-directing environment, favoring electrophilic substitution at specific positions if additional reactivity is required.

Substituent Effects: Ethoxycarbonyl and Nitro Group Electronic Interactions

The electronic interactions between substituents play a critical role in modulating the compound’s properties:

| Substituent | Electronic Effect | Impact on Boronic Acid |

|---|---|---|

| Ethoxycarbonyl | Electron-withdrawing (via –I and –M) | Enhances acidity of B–OH, stabilizes boronate intermediates |

| Nitro | Strong electron-withdrawing (via –I and –M) | Increases ring electron deficiency, reduces nucleophilic attack susceptibility |

The combined electron-withdrawing effects of the ethoxycarbonyl and nitro groups lower the electron density on the aromatic ring, making the boronic acid more resistant to hydrolysis under acidic conditions. This electronic configuration is advantageous in Suzuki-Miyaura coupling reactions, where the boronic acid’s stability is critical.

Crystallographic Data and Solid-State Configuration

Limited crystallographic data are available for this compound, but key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting point | 158–163°C (reported range) | |

| Appearance | White to almost white powder | |

| Solubility | Soluble in methanol, ethanol |

Conformer generation is restricted due to steric constraints from the bulky ethoxycarbonyl and nitro groups. Solid-state configuration is likely influenced by hydrogen bonding between the boronic acid’s hydroxyl groups and the ester’s oxygen atoms, though experimental X-ray diffraction data are not publicly available.

Spectroscopic Fingerprinting: $$ ^1\text{H} $$ NMR, $$ ^{13}\text{C} $$ NMR, and IR Spectral Signatures

Spectroscopic characterization confirms the compound’s structure:

$$ ^1\text{H} $$ NMR

- Ethoxycarbonyl group : A quartet for the –OCH₂CH₃ group (δ 4.3–4.5 ppm) and a triplet for the –CH₃ (δ 1.2–1.4 ppm).

- Aromatic protons : Downfield shifts due to electron-withdrawing effects, with signals split into multiplets (δ 7.5–8.5 ppm).

$$ ^{13}\text{C} $$ NMR

- Ester carbonyl : δ 168–172 ppm (C=O).

- Aromatic carbons : δ 120–150 ppm, with deshielded carbons adjacent to nitro and boronic acid groups.

IR Spectroscopy

- Boronic acid : Broad O–H stretch (3200–3400 cm$$^{-1}$$).

- Nitro group : Strong asymmetric and symmetric stretches (1500–1350 cm$$^{-1}$$).

- Ester : C=O stretch (1700–1750 cm$$^{-1}$$).

While specific spectral data for this compound are not fully reported, analogs like 3-methoxycarbonyl-5-nitrophenylboronic acid show overlapping features, confirming the validity of these assignments.

Propiedades

IUPAC Name |

(3-ethoxycarbonyl-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO6/c1-2-17-9(12)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIBFRZYCUDXOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378437 | |

| Record name | [3-(Ethoxycarbonyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-37-5 | |

| Record name | [3-(Ethoxycarbonyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategies for Aryl Boronic Acids

Aryl boronic acids are commonly prepared via:

- Lithiation of the corresponding aryl halides followed by reaction with trialkyl borates.

- Transition-metal-catalyzed borylation of aryl halides.

- Direct electrophilic borylation methods.

For substituted phenylboronic acids bearing sensitive groups like nitro and ester, lithiation and subsequent borylation remain the most reliable approach due to the tolerance of functional groups under controlled conditions.

Preparation Method via Lithiation and Borate Ester Hydrolysis

One of the most established methods for preparing substituted aryl boronic acids, including nitro-substituted derivatives, involves:

Lithiation: The starting aryl compound (e.g., 3-ethoxycarbonyl-5-nitrophenyl bromide or iodide) is treated with a strong base such as n-butyllithium at low temperatures (0 °C to room temperature) in anhydrous tetrahydrofuran (THF) under inert atmosphere to generate the aryl lithium intermediate.

Borylation: Addition of trialkyl borate (commonly tributyl borate) to the aryl lithium intermediate at low temperature, followed by stirring at room temperature for 1 hour to form the boronate ester intermediate.

Hydrolysis: The reaction mixture is quenched with water, acidified (e.g., with aqueous HCl), and extracted with organic solvents. The boronate ester is hydrolyzed under acidic aqueous conditions to yield the free boronic acid.

Purification: The crude product is purified by recrystallization or column chromatography to obtain (3-ethoxycarbonyl-5-nitrophenyl)boronic acid with good yield and purity.

- Temperature control during lithiation is critical to avoid side reactions.

- Anhydrous conditions prevent premature hydrolysis.

- Acidic work-up ensures complete conversion of boronate ester to boronic acid.

- Yields typically range from 60% to 80% depending on reaction scale and purity of starting materials.

- Characterization includes NMR spectroscopy (1H, 13C), melting point determination, and elemental analysis.

This method is supported by analogous syntheses reported for related nitro-substituted aryl boronic acids.

Nitration of Ethoxycarbonyl-Substituted Phenylboronic Acid

An alternative approach involves selective nitration of 3-ethoxycarbonylphenylboronic acid to introduce the nitro group at the 5-position.

- A mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to a solution of 3-ethoxycarbonylphenylboronic acid in a suitable solvent such as nitromethane at 0 °C.

- The reaction is maintained under controlled temperature and stirred for several hours while removing water azeotropically to drive the nitration.

- After completion, the reaction mixture is cooled, quenched, and the product is isolated by solvent removal and purification via silica gel chromatography.

- This method requires careful control to avoid over-nitration or degradation of the boronic acid.

- Use of molecular sieves and azeotropic dehydration improves yield and purity.

- This approach has been reported to have lower yields and more by-products compared to direct lithiation-borylation routes but can be optimized.

Catalytic Borylation of Halogenated Precursors

Transition-metal catalyzed borylation methods (e.g., palladium-catalyzed Miyaura borylation) can also be employed:

- Starting from 3-ethoxycarbonyl-5-nitrophenyl bromide or iodide, catalytic amounts of Pd(0) complexes and bis(pinacolato)diboron are reacted under mild conditions.

- This method provides the boronate ester intermediate, which upon hydrolysis yields the boronic acid.

Advantages include milder conditions and fewer side reactions, but the presence of strongly electron-withdrawing groups may require optimization of catalyst and ligands.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Lithiation + Borate Ester Hydrolysis | 3-Ethoxycarbonyl-5-nitrophenyl halide | n-BuLi, tributyl borate, THF, acidic workup | 60-80 | High yield, functional group tolerant | Requires low temperature, anhydrous conditions |

| Direct Nitration of 3-Ethoxycarbonylphenylboronic acid | 3-Ethoxycarbonylphenylboronic acid | HNO3/H2SO4, nitromethane, azeotropic reflux | 40-60 | Simple reagents | Lower yield, side products, harsh conditions |

| Pd-Catalyzed Miyaura Borylation | 3-Ethoxycarbonyl-5-nitrophenyl bromide | Pd catalyst, bis(pinacolato)diboron, base | 50-75 | Mild conditions, scalable | Catalyst cost, sensitive to substituents |

Research Findings and Optimization Notes

- The lithiation-borylation method is the most widely used for nitro-substituted aryl boronic acids due to its balance of yield and functional group compatibility.

- Nitration post-boronic acid formation is less favored due to harsh conditions that can degrade the boronic acid moiety.

- Use of molecular sieves and azeotropic dehydration improves nitration yields by removing water and driving equilibrium.

- Pd-catalyzed borylation is promising for scale-up but requires ligand and catalyst optimization to accommodate electron-withdrawing substituents.

- Purification is typically achieved by silica gel chromatography or recrystallization, with preparative HPLC used for very high purity demands.

Análisis De Reacciones Químicas

Types of Reactions

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

Substitution: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.

Solvents: THF and DMF are commonly used solvents for these reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenol Derivatives: Formed through oxidation of the boronic acid group.

Aplicaciones Científicas De Investigación

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceutical compounds through cross-coupling reactions.

Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mecanismo De Acción

The primary mechanism of action for (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the transmetalation of the boronic acid group to a palladium catalyst. This is followed by the coupling of the aryl or vinyl halide to form the desired biaryl product. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and applications can be contextualized by comparing it to boronic acids with similar substituents:

- Nitro Group Impact : The electron-withdrawing nitro group at the 5-position likely lowers the pKa of the boronic acid, enhancing its Lewis acidity and diol-binding capacity . This contrasts with methyl-substituted analogs, where electron-donating groups may reduce acidity .

- Ethoxycarbonyl vs.

Physicochemical Properties

- The ethoxycarbonyl group may further stabilize the boronate conjugate base through resonance effects.

- Solubility : Analogous compounds, such as pyren-1-yl boronic acid, exhibit precipitation in aqueous media due to low solubility . The ethoxycarbonyl group may improve water solubility compared to purely aromatic derivatives but could still limit bioavailability.

Actividad Biológica

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid (CAS: 850568-37-5) is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in the context of carbohydrate recognition and its applications in medicinal chemistry. This compound is characterized by its molecular formula and a molecular weight of 238.99 g/mol. The unique structural features of this compound enable it to interact with various biological targets, making it a subject of ongoing research.

The biological activity of this compound primarily revolves around its ability to bind to diols and carbohydrates. Boronic acids are known for their capacity to form reversible covalent bonds with diols, which is crucial in the context of glycoprotein recognition and inhibition of glycosidases. The presence of the nitrophenyl group enhances the electron deficiency of the boron atom, increasing its reactivity towards diols .

Affinity for Diols

Research indicates that this compound exhibits significant binding affinity for various diols, including catechol and fructose. This binding is comparable to that observed with other functionalized boronic acids, highlighting its potential in applications related to carbohydrate recognition and sensing technologies .

Study 1: Carbohydrate Recognition

In a study assessing the binding properties of various boronic acids, this compound was evaluated for its ability to interact with different carbohydrate structures. The results demonstrated that this compound could effectively bind to diols with high affinity, suggesting its utility in designing sensors for carbohydrate detection .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Diol Binding | High affinity for catechol and fructose; potential applications in biosensing. |

| Antitumor Effects | Inhibition of cancer cell proliferation; further studies needed for specifics. |

| Glycosidase Inhibition | Potential use in inhibiting enzymes involved in carbohydrate metabolism. |

Structural Insights

The structure of this compound allows for strategic modifications that can enhance its biological activity. The electron-withdrawing nitro group increases the electrophilicity of the boron atom, facilitating stronger interactions with diols and potentially improving its efficacy as an inhibitor in enzymatic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.